IDE1 is a small molecule capable of inducing definitive endoderm from embryonic stem cells. It has been shown to induce the differentiation of Sox17+/FoxA2+-expressing pancreatic progenitors from human and mouse embryonic stems cells (EC50 = 125.5 nM in vitro) by activating the TGF-β signaling pathway. IDE1-derived endodermal cells injected into E8.75 mouse embryos ex vivo have been shown to incorporate into the developing gut tube, contributing to its formation. Furthermore, when treated with either indolactam V or a standard regimen of the growth factor FGF-10, retinoic acid, and hedgehog inhibitors, IDE1-induced endodermal cells can form Pdx1-expressing pancreatic progenitors.
IDE1 is a potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE2. IDE1 induces Sox17 expression. It also activates TGF-β signaling and downstream Smad2 phosphorylation. IDE1 upregulates Nodal expression.
IDE1
CAS No.: 1160927-48-9
Cat. No.: VC0530397
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160927-48-9 |
---|---|
Molecular Formula | C15H18N2O5 |
Molecular Weight | 306.31 g/mol |
IUPAC Name | 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid |
Standard InChI | InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ |
Standard InChI Key | ABKJCDILEUEJSH-MHWRWJLKSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O |
SMILES | C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O |
Appearance | Solid powder |
Introduction
Property | Value | Source Citation |
---|---|---|
CAS Number | 1160927-48-9 | |
Solubility | Aqueous (DMSO compatible) | |
Storage Conditions | -20°C (long-term); 4°C (short-term) | |
Stability | ≥6 months when stored properly |
The molecule’s hydrazide moiety and dual carboxylic acid groups facilitate interactions with TGF-β receptors, while its hydrophobic backbone enables membrane permeability .
Mechanism of Action: TGF-β Pathway Activation
IDE1 mimics nodal/Activin signaling by selectively activating TGF-β type I receptors (ALK4/5/7), initiating a phosphorylation cascade that culminates in definitive endoderm specification .
Smad2/3 Phosphorylation and Transcriptional Regulation
Within 24 hours of treatment, IDE1 induces phosphorylation of Smad2/3 proteins, which translocate to the nucleus to activate endodermal genes . Quantitative studies in mouse ESCs show:
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80% Sox17+ cells after 6 days of IDE1 treatment (vs. 64% with Activin A) .
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95% co-expression of FoxA2 in Sox17+ populations, confirming definitive endoderm identity .
This efficiency extends to human ESCs, where IDE1 achieves 62% Sox17+ cells versus 64% with Activin A under serum-free conditions .
Nodal Upregulation and Autocrine Signaling
IDE1 treatment increases Nodal mRNA levels by 4.7-fold within 48 hours, establishing an autocrine loop that sustains TGF-β signaling independently of exogenous growth factors . This mechanism explains its superior performance compared to growth factor-dependent protocols.
Comparative Efficacy in Endoderm Induction
Dose-Response and Temporal Dynamics
IDE1 exhibits a narrow effective concentration range (50–800 nM), with peak activity at 125 nM (EC50) . Time-course analyses reveal:
Species-Specific Activity
While optimized for mouse ESCs, IDE1 retains efficacy in human systems:
Parameter | Mouse ESCs | Human ESCs |
---|---|---|
Optimal Concentration | 125 nM | 100 nM |
Sox17+ Efficiency | 80% | 62% |
Co-Stimulants | None required | Low-dose Wnt3a |
Notably, IDE1-generated human endoderm differentiates into pancreatic progenitors at rates exceeding 70% when combined with Indolactam V .
Applications in Disease Modeling and Cell Therapy
Pancreatic Beta Cell Differentiation
IDE1-derived definitive endoderm serves as the foundation for generating insulin-producing cells. A three-step protocol yields:
Limitations and Future Directions
Challenges in Clinical Translation
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Batch variability: E/Z isomer ratios affect activity but are rarely quantified .
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Off-target effects: Prolonged use (>14 days) may activate non-endodermal pathways .
Emerging Innovations
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